![molecular formula C16H18N2O4S B506339 METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B506339.png)
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[(2-methoxy-3-pyridinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 2-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Methyl 2-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}-4,5-dimethyl-3-furanecarboxylate
Uniqueness
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications.
Propriétés
Formule moléculaire |
C16H18N2O4S |
|---|---|
Poids moléculaire |
334.4g/mol |
Nom IUPAC |
methyl 2-[(2-ethoxypyridine-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-5-22-14-11(7-6-8-17-14)13(19)18-15-12(16(20)21-4)9(2)10(3)23-15/h6-8H,5H2,1-4H3,(H,18,19) |
Clé InChI |
WBOAEDFULRQTGS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
SMILES canonique |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


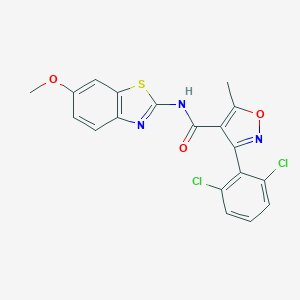
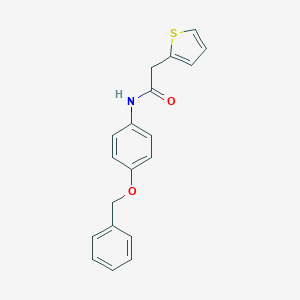
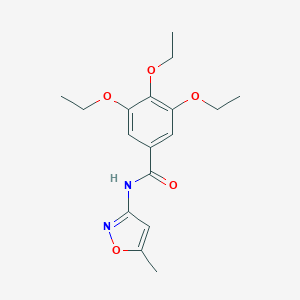
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(methylsulfanyl)benzamide](/img/structure/B506265.png)
![6,6-dimethyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carbonitrile](/img/structure/B506266.png)

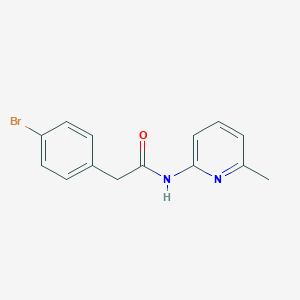
![4-methyl-N-{4-[2-(4-toluidino)-1,3-thiazol-4-yl]phenyl}benzenesulfonamide](/img/structure/B506269.png)
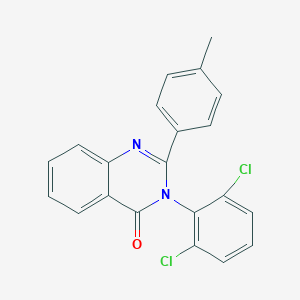
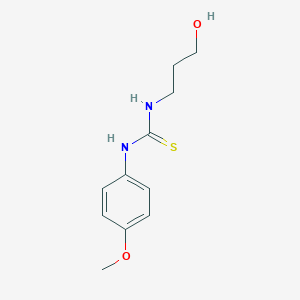
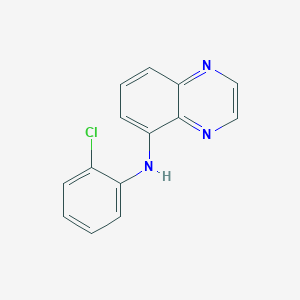
![3-(2-chlorophenyl)-2-[2-(2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B506274.png)
![5-benzyl-6-methyl-2-[(2-methyl-2-propenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B506276.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dimethoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B506277.png)
